molecular formula C10H8N4O B3021924 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile CAS No. 928206-95-5

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile

Cat. No.: B3021924
CAS No.: 928206-95-5
M. Wt: 200.2 g/mol
InChI Key: KHRXUZBXDSNCBO-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound that features a triazole ring substituted with a methoxyphenyl group and a carbonitrile group

Mechanism of Action

Target of Action

The primary target of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is the 15-lipoxygenases (ALOX15) . ALOX15 is a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models . The pathophysiological role of linoleic acid- and arachidonic acid-derived ALOX15 metabolites rendered this enzyme a target for pharmacological research .

Mode of Action

The compound interacts with its target, ALOX15, by inhibiting its catalytic activity in a substrate-specific manner . This inhibition is allosteric, meaning it changes the enzyme’s structure and thus its functionality . The exact molecular basis for this allosteric inhibition remains unclear .

Biochemical Pathways

The affected pathway is the linoleate oxygenase activity of ALOX15 . The compound acts as a substrate-selective inhibitor of this pathway .

Pharmacokinetics

Similar compounds are known to be metabolized and excreted via multiple pathways, including metabolism, biliary excretion, and direct intestinal excretion . Renal excretion also plays a role in the elimination of such compounds . The compound’s ADME properties and their impact on bioavailability remain to be investigated.

Result of Action

The result of the compound’s action is the inhibition of the linoleate oxygenase activity of ALOX15 . This leads to a reduction in the production of linoleic acid- and arachidonic acid-derived ALOX15 metabolites .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry.” This reaction is often catalyzed by copper(I) salts under mild conditions, leading to the formation of the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-throughput screening to identify the best catalysts and solvents, as well as scaling up the reaction in continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a phenol derivative.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 5-(4-Hydroxyphenyl)-2H-1,2,3-triazole-4-carbonitrile.

    Reduction: 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-amine.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Methoxyphenyl)-1H-indole
  • 5-(4-Methoxyphenyl)-1H-imidazole

Uniqueness

5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile is unique due to its triazole ring, which imparts distinct chemical properties compared to indole and imidazole derivatives. The presence of the carbonitrile group also adds to its reactivity and potential for further functionalization.

Properties

IUPAC Name

5-(4-methoxyphenyl)-2H-triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N4O/c1-15-8-4-2-7(3-5-8)10-9(6-11)12-14-13-10/h2-5H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRXUZBXDSNCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NNN=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408097
Record name 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39807-65-3
Record name 5-(4-Methoxyphenyl)-2H-1,2,3-triazole-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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